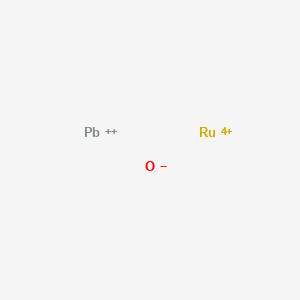
Lead(II) ruthenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(II) ruthenate is a chemical compound composed of lead, ruthenium, and oxygen. It is known for its unique properties and potential applications in various fields, including solid oxide fuel cells and catalysis. The compound typically exists in the form of a pyrochlore structure, which contributes to its stability and functionality in different applications.
准备方法
Synthetic Routes and Reaction Conditions: Lead(II) ruthenate can be synthesized through various chemical routes. One common method involves the solid-state reaction of lead oxide (PbO) and ruthenium dioxide (RuO₂) at high temperatures. The reaction typically occurs in an oxygen-rich environment to ensure the complete oxidation of ruthenium. The reaction can be represented as follows: [ \text{PbO} + \text{RuO}_2 \rightarrow \text{Pb}_2\text{Ru}_2\text{O}_7 ]
Industrial Production Methods: In industrial settings, this compound is often produced using a similar solid-state reaction method. The process involves mixing the precursor oxides in stoichiometric amounts, followed by calcination at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground to obtain a fine powder suitable for various applications .
化学反应分析
Types of Reactions: Lead(II) ruthenate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of ruthenium and the presence of lead.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl). The oxidation process typically occurs in an acidic medium.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄). The reduction process is often carried out at elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium compounds, while reduction reactions can produce lower oxidation state ruthenium species .
科学研究应用
Lead(II) ruthenate has a wide range of scientific research applications due to its unique properties:
Solid Oxide Fuel Cells (SOFCs): this compound is used as a cathode material in SOFCs due to its high electrical conductivity and catalytic activity for oxygen reduction reactions.
Catalysis: The compound serves as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Electrochemical Devices: this compound is employed in the development of supercapacitors and batteries, where it enhances the electrochemical performance and energy storage capacity.
作用机制
The mechanism of action of lead(II) ruthenate in its applications is primarily based on its electrochemical properties. In SOFCs, the compound facilitates the reduction of oxygen at the cathode, improving the overall efficiency of the fuel cell. The presence of ruthenium in the compound enhances its catalytic activity, allowing for efficient electron transfer and reaction kinetics .
相似化合物的比较
Lead(II) ruthenate can be compared with other ruthenium-based compounds, such as:
Strontium Ruthenate (Sr₂RuO₄): Known for its superconducting properties, strontium ruthenate is structurally similar to this compound but exhibits different electronic and magnetic properties.
Ruthenium Dioxide (RuO₂): This compound is widely used as a catalyst and in electrochemical applications.
This compound stands out due to its unique combination of stability, conductivity, and catalytic activity, making it a versatile material for various scientific and industrial applications.
属性
CAS 编号 |
37194-88-0 |
|---|---|
分子式 |
OPbRu+4 |
分子量 |
324 g/mol |
IUPAC 名称 |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/O.Pb.Ru/q-2;+2;+4 |
InChI 键 |
FPOAPAKVUPZNHJ-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[Ru+4].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
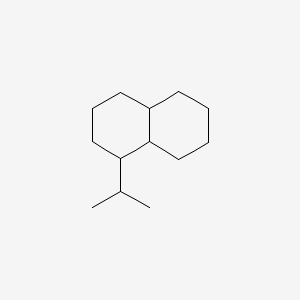
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
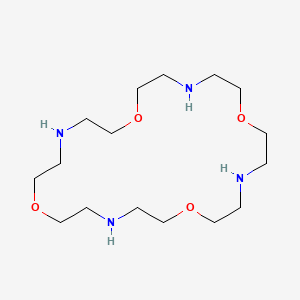
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)

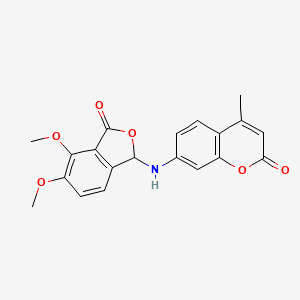
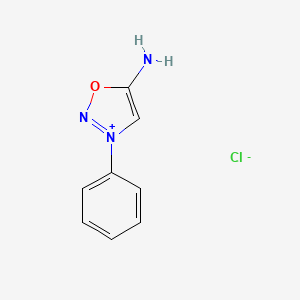
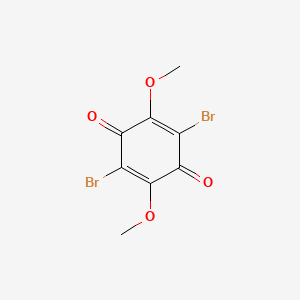
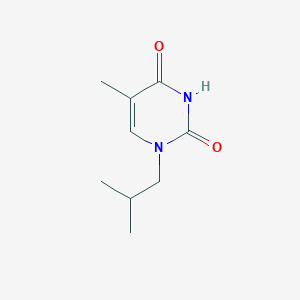
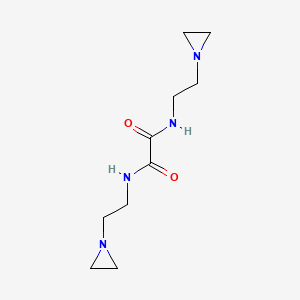
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)

